![molecular formula C9H6N2O4 B2841926 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid CAS No. 1352892-43-3](/img/structure/B2841926.png)
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyridine ring, with carboxylic acid groups at the 3 and 5 positions
Synthetic Routes and Reaction Conditions:
Oxidation of Pyrazole Derivatives: One common synthetic route involves the oxidation of 3,5-dimethyl pyrazole using potassium permanganate (KMnO₄) to obtain the pyrazole-carboxylic acid derivative[_{{{CITATION{{{_1{A new synthetic approach for pyrazolo 1,5- - Springer.
Schotten-Baumann Reaction: This involves reacting the pyrazole-carboxylic acid derivative with methanol and thionyl chloride to form the 3,5-dicarboxylate-pyrazole derivative[_{{{CITATION{{{_1{A new synthetic approach for pyrazolo 1,5- - Springer.
1,3-Dipolar Cycloaddition Reaction: Another method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then react with ethyl propionate to produce pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the pyridine ring, involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, alkaline conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Various nucleophiles/electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell walls and membranes.
Anticancer Activity: Interacts with cellular signaling pathways, inducing apoptosis.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but lacks the carboxylic acid group at the 5 position.
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
This comprehensive overview highlights the significance of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIBMHDWDIUUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
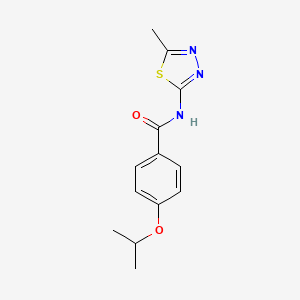
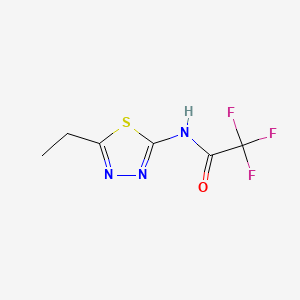
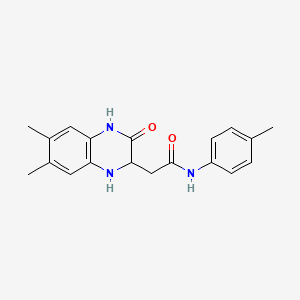
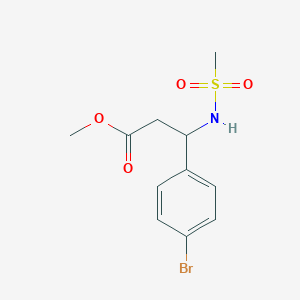
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2841848.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2841852.png)
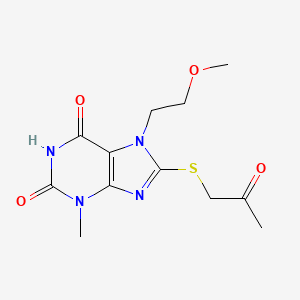
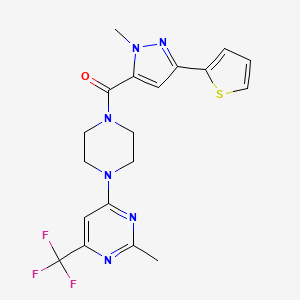
![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2841856.png)
![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)
